molecular formula C11H13Cl B13261220 (2-Chloro-1-cyclopropylethyl)benzene

(2-Chloro-1-cyclopropylethyl)benzene

Cat. No.: B13261220
M. Wt: 180.67 g/mol
InChI Key: ILRVOTFRIKSMOM-UHFFFAOYSA-N
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Description

(2-Chloro-1-cyclopropylethyl)benzene is an organic compound with the molecular formula C11H13Cl It consists of a benzene ring substituted with a 2-chloro-1-cyclopropylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1-cyclopropylethyl)benzene typically involves the reaction of benzene with 2-chloro-1-cyclopropylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the 2-chloro-1-cyclopropylethyl chloride as the electrophile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding cyclopropylethylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclopropylethylbenzene.

Scientific Research Applications

(2-Chloro-1-cyclopropylethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-1-cyclopropylethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The chlorine atom and the cyclopropyl group play crucial roles in determining the reactivity and selectivity of the compound. The benzene ring provides a stable aromatic system that can participate in various chemical transformations.

Comparison with Similar Compounds

    Cyclopropylbenzene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

    (2-Bromo-1-cyclopropylethyl)benzene: Similar structure but with a bromine atom instead of chlorine, which can influence the reactivity and selectivity in chemical reactions.

    (2-Chloroethyl)benzene: Contains a chloroethyl group instead of a cyclopropylethyl group, affecting the compound’s steric and electronic properties.

Uniqueness: (2-Chloro-1-cyclopropylethyl)benzene is unique due to the presence of both a cyclopropyl group and a chlorine atom, which impart distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

(2-chloro-1-cyclopropylethyl)benzene

InChI

InChI=1S/C11H13Cl/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

ILRVOTFRIKSMOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCl)C2=CC=CC=C2

Origin of Product

United States

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